![molecular formula C12H14ClNO4S B14463426 N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide CAS No. 68882-94-0](/img/structure/B14463426.png)
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide is an organic compound with a complex structure that includes an acetyl group, a chloro-substituted phenyl ring, and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide typically involves multiple steps. One common method includes the acetylation of aniline derivatives followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as acetic anhydride, thionyl chloride, and methanesulfonyl chloride under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-N-{2-[bromo(methanesulfonyl)methyl]phenyl}acetamide
- N-Acetyl-N-{2-[iodo(methanesulfonyl)methyl]phenyl}acetamide
- N-Acetyl-N-{2-[fluoro(methanesulfonyl)methyl]phenyl}acetamide
Uniqueness
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide is unique due to the presence of the chloro group, which can undergo specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the acetyl and sulfonyl groups provides distinct chemical properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
68882-94-0 |
|---|---|
Molekularformel |
C12H14ClNO4S |
Molekulargewicht |
303.76 g/mol |
IUPAC-Name |
N-acetyl-N-[2-[chloro(methylsulfonyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO4S/c1-8(15)14(9(2)16)11-7-5-4-6-10(11)12(13)19(3,17)18/h4-7,12H,1-3H3 |
InChI-Schlüssel |
IMUWANZVVXYOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1C(S(=O)(=O)C)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



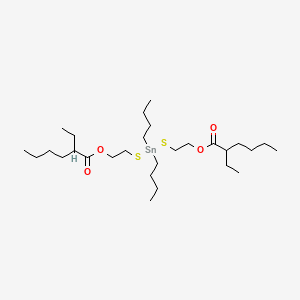
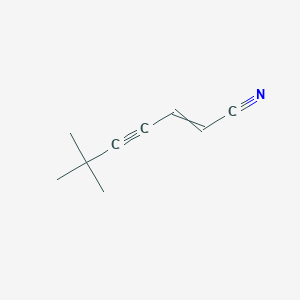

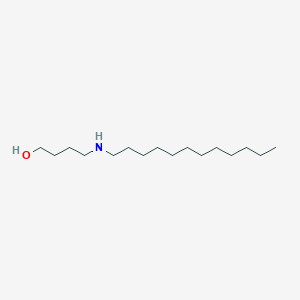
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
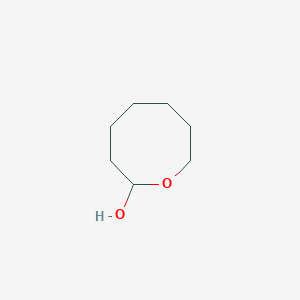
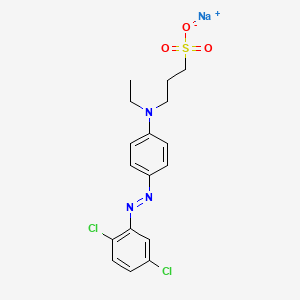

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)

